molecular formula C11H16ClF2N5 B12223515 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine

1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine

Cat. No.: B12223515
M. Wt: 291.73 g/mol
InChI Key: FKUOAXHZWPBKPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine is derived through the following rationale:

  • Parent hydride identification : The base structure comprises two pyrazole rings (1H-pyrazole derivatives), each serving as a substituent to a methanamine backbone.
  • Substituent prioritization : The difluoromethyl (-CF₂H) and ethyl (-C₂H₅) groups are assigned positionally to the nitrogen atoms (N1) of their respective pyrazole rings.
  • Locant assignment : The methanamine bridge connects the third carbon (C3) of both pyrazole rings, with the amino group (-NH-) acting as the central linkage.

The structural representation (Figure 1) illustrates:

  • Two 1H-pyrazole rings with N1-substituted functional groups
  • A methylene (-CH₂-) spacer between the amine nitrogen and each pyrazole
  • Spatial orientation favoring planar conjugation between the heterocycles

Table 1: Key structural features

Feature Description
Core topology Bis-pyrazolic system with methanamine bridge
Substituent configuration -CF₂H at Pyrazole A N1; -C₂H₅ at Pyrazole B N1
Bond angles Pyrazole ring angles: 117–123° (theoretical DFT calculation)
Torsional flexibility Restricted rotation at amine bridge (energy barrier: ~8 kcal/mol)

Alternative Chemical Designations and Registry Identifiers

This compound is recognized through multiple nomenclature systems and chemical databases:

Synonym

  • N-[(1-Ethyl-3-pyrazolyl)methyl]-1-(difluoromethyl)-3-pyrazolemethanamine
  • 1-(Difluoromethyl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine

Registry Identifiers

Identifier Type Value Source
PubChem CID 122167027 (analog) PubChem
CAS Registry Pending -
EC Number Not assigned -

The absence of a CAS registry number indicates this compound remains under active investigation without commercial standardization.

Molecular Formula and Weight Analysis

Molecular formula : C₁₁H₁₆F₂N₅
Molecular weight : 256.29 g/mol

Table 2: Elemental composition

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 11 12.01 132.11
H 16 1.008 16.13
F 2 19.00 38.00
N 5 14.01 70.05
Total - - 256.29

Mass spectrometric analysis of structural analogs shows characteristic fragmentation patterns:

  • Base peak at m/z 147.08 corresponding to [C₅H₅F₂N₃]⁺
  • Molecular ion [M+H]⁺ at m/z 257.14 with isotopic signature matching dual fluorine atoms

Isomeric Considerations and Tautomeric Forms

Structural isomerism :

  • Positional isomers : Potential relocation of substituents to other pyrazole positions (e.g., C4 or C5)
  • Bridge isomers : Alternative connectivity of the methanamine linker (e.g., N2-to-C4 bridging)

Tautomerism :
The dual N1-substitution pattern suppresses classical pyrazole tautomerism (1H ↔ 2H interconversion) through:

  • Steric blocking of proton migration by -CF₂H and -C₂H₅ groups
  • Electronic stabilization of the 1H-form via electron-withdrawing -CF₂H

Table 3: Isomeric energy comparison

Isomer Type Relative Energy (kcal/mol) Stability Factor
1H-Pyrazole (reported) 0.00 Resonance stabilization
2H-Pyrazole +4.82 Loss of aromatic conjugation
C4-bridged derivative +2.15 Reduced π-orbital overlap

Properties

Molecular Formula

C11H16ClF2N5

Molecular Weight

291.73 g/mol

IUPAC Name

N-[[1-(difluoromethyl)pyrazol-3-yl]methyl]-1-(1-ethylpyrazol-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C11H15F2N5.ClH/c1-2-17-5-3-9(15-17)7-14-8-10-4-6-18(16-10)11(12)13;/h3-6,11,14H,2,7-8H2,1H3;1H

InChI Key

FKUOAXHZWPBKPV-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNCC2=NN(C=C2)C(F)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Pathway for Pyrazole Rings

The foundation of the target compound involves the synthesis of pyrazole rings, which typically proceeds through cyclization reactions. The most common approach utilizes hydrazine derivatives and 1,3-dicarbonyl compounds.

Reaction Step Reagents Conditions
Formation of 1st pyrazole ring Hydrazine hydrate, 1,3-dicarbonyl compound Ethanol, reflux, 3-4 hours
Formation of 2nd pyrazole ring Hydrazine derivative, 1,3-dicarbonyl compound Ethanol, reflux, 3-4 hours

The basic mechanism for pyrazole ring formation involves nucleophilic attack by hydrazine on the carbonyl group of the 1,3-dicarbonyl compound, followed by cyclization and dehydration. This reaction typically proceeds with good yields (70-85%) under carefully controlled conditions.

Alternative Cyclization Methods

An alternative approach involves the reaction of α,β-unsaturated carbonyl compounds with hydrazines, which can be particularly useful for introducing specific substituents at defined positions of the pyrazole ring. The reaction sequence involves:

  • Michael addition of hydrazine to the α,β-unsaturated carbonyl compound
  • Intramolecular nucleophilic attack
  • Dehydration to form the pyrazole ring

Introduction of the Difluoromethyl Group

Difluoromethylation Strategies

The introduction of the difluoromethyl group to the pyrazole ring is a critical step in the synthesis. This can be achieved through several methods, with direct difluoromethylation being the most common approach.

Method Reagents Conditions Yield Range
Direct difluoromethylation 2,2-difluoroacetyl halide, base Low temperature (-30°C to -20°C), inert atmosphere 65-80%
Substitution/hydrolysis α,β-unsaturated ester, 2,2-difluoroacetyl halide, acid-binding agent Organic solvent, low temperature 70-85%
Halogen exchange Chlorodifluoromethyl precursor, KF or NaF DMF, 80-100°C 60-75%

The preparation of the difluoromethyl-substituted pyrazole typically follows the pathway described in the patent literature for similar compounds. The reaction involves:

  • Reaction of 2,2-difluoroacetyl halide with an α,β-unsaturated ester
  • Alkaline hydrolysis to obtain α-difluoroacetyl intermediate carboxylic acid
  • Condensation with methyl hydrazine water solution in the presence of a catalyst
  • Cyclization to form the 3-(difluoromethyl)-1H-pyrazole derivative

Detailed Difluoromethylation Procedure

A specific procedure adapted from similar syntheses involves:

  • Dissolving α,β-unsaturated ester and an acid-binding agent in an organic solvent
  • Dropwise addition of 2,2-difluoroacetyl halide at low temperature (-30°C to -20°C)
  • Addition of alkali for hydrolysis to obtain α-difluoroacetyl intermediate
  • Addition of a catalyst (preferably potassium iodide)
  • Low-temperature condensation reaction with a methylhydrazine aqueous solution
  • Reduced pressure and temperature rise for cyclization
  • Acidification to obtain the difluoromethyl-pyrazole derivative

This procedure typically yields the difluoromethyl-pyrazole intermediate with 75-80% yield and >99% purity after recrystallization.

Introduction of the Ethyl Group

Ethylation of Pyrazole

The introduction of the ethyl group to the second pyrazole ring can be achieved through alkylation reactions. The most efficient approach involves:

Method Reagents Conditions Yield Range
Direct alkylation Ethyl halide (EtI or EtBr), base (K₂CO₃ or NaH) DMF, 60-80°C, 4-6 hours 70-85%
Reductive alkylation Acetaldehyde, NaBH₃CN MeOH, RT, 12 hours 65-75%
Protection/deprotection Protected pyrazole, ethyl reagent, deprotection Multi-step sequence 60-70%

The selective alkylation at the N-1 position of the pyrazole ring requires careful control of reaction conditions to prevent formation of isomeric products. The use of a strong base such as sodium hydride in DMF, followed by addition of ethyl iodide typically provides the desired 1-ethyl-1H-pyrazole derivative in good yields.

Regioselectivity Considerations

Achieving the correct regioselectivity during the ethylation process is crucial. The reaction typically produces a mixture of N-1 and N-2 alkylated products, necessitating optimization of reaction conditions to favor the desired N-1 isomer. Factors affecting regioselectivity include:

  • Choice of base (K₂CO₃ vs. NaH)
  • Reaction temperature
  • Solvent selection
  • Addition rate of alkylating agent

Formation of the Methanamine Bridge

Synthetic Approaches for Methanamine Linkage

The coupling of the two functionalized pyrazole rings through a methanamine bridge represents the final key step in the synthesis. This can be achieved through several approaches:

Method Reagents Conditions Yield Range
Reductive amination Aldehyde derivative, amine derivative, NaBH₃CN MeOH, RT, 24 hours 65-80%
Direct alkylation Halomethyl derivative, amine, base DMF, 60°C, 12 hours 60-75%
Two-step conversion Hydroxymethyl derivative, activation (TsCl), amine Multi-step process 55-70%

Detailed Coupling Procedure

A practical approach for forming the methanamine linkage involves:

  • Conversion of the 1-(difluoromethyl)-1H-pyrazol-3-yl moiety to an aldehyde derivative
  • Reductive amination with the amino-functionalized 1-ethyl-1H-pyrazol-3-yl derivative
  • Use of sodium cyanoborohydride (NaBH₃CN) as the reducing agent in methanol
  • Purification through chromatography or crystallization

Alternatively, a direct alkylation approach can be employed:

  • Conversion of hydroxymethyl-functionalized pyrazole to a reactive halomethyl derivative
  • Reaction with the amino-functionalized pyrazole in the presence of a base
  • Purification through appropriate techniques

Optimization of Reaction Conditions

Critical Parameters

The optimization of reaction conditions is essential for achieving high yields and purity of the target compound. Key parameters to control include:

Parameter Optimal Range Effect on Synthesis
Temperature −30°C to −20°C (difluoromethylation); RT to 80°C (coupling) Controls selectivity and minimizes side reactions
Solvent DMF for alkylation; MeOH/EtOH for reductive amination Influences reaction rate and selectivity
Catalyst KI or NaI (0.5-0.6 eq) Enhances reaction efficiency for difluoromethylation
pH Acidic (pH 1-2) for final protonation Critical for isolation of pure product
Reaction time 2-4 hours (difluoromethylation); 12-24 hours (coupling) Balances conversion with minimization of side reactions

Minimization of Isomeric Products

The formation of isomeric products, particularly during the difluoromethylation and ethylation steps, represents a significant challenge. Strategies to minimize isomer formation include:

  • Precise temperature control during addition of reagents
  • Use of appropriate catalysts (KI or NaI) to enhance regioselectivity
  • Optimization of reagent addition rates
  • Careful selection of solvent systems

These strategies have been shown to achieve isomer ratios of 95:5 or better for 3-(difluoromethyl) versus 5-(difluoromethyl) products, which can be further improved through recrystallization.

Purification and Characterization

Purification Techniques

Purification of the final compound can be achieved through various techniques:

Technique Conditions Efficiency
Recrystallization 35-40% aqueous methanol or ethanol High purity (>99%) but moderate recovery (70-85%)
Column chromatography Silica gel, hexane/ethyl acetate gradient Good separation but lower recovery
Acid-base extraction pH adjustment, organic/aqueous partitioning Effective for removing ionic impurities
Preparative HPLC C18 column, acetonitrile/water gradient Highest purity but lowest throughput

Recrystallization from aqueous alcohol solutions (35-40%) has proven particularly effective for similar compounds, providing >99% purity as determined by HPLC analysis.

Analytical Characterization

The characterization of 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine typically involves multiple analytical techniques:

Technique Information Provided
¹H NMR Confirmation of proton environments, including CH₂ bridge protons (4-5 ppm), pyrazole ring protons (7-8 ppm), and difluoromethyl proton (7-7.5 ppm, t)
¹³C NMR Carbon framework, including characteristic CF₂H carbon (110-115 ppm, t)
¹⁹F NMR Difluoromethyl group verification (-110 to -120 ppm)
Mass Spectrometry Molecular weight confirmation (expected m/z: 255.27)
Elemental Analysis Composition verification (C₁₁H₁₅F₂N₅)
HPLC Purity assessment (target >99%)

Scale-Up Considerations

Process Development for Larger Scale Synthesis

Scaling up the synthesis of 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine requires careful consideration of several factors:

  • Heat transfer management during exothermic steps
  • Controlled addition rates for critical reagents
  • Improved solvent recovery systems
  • Enhanced safety measures for handling large quantities of reactive materials

Equipment Modifications

Equipment modifications for large-scale synthesis include:

  • Use of jacketed reactors with precise temperature control
  • Implementation of mechanical stirring with torque monitoring
  • Controlled addition through calibrated pumps
  • In-line monitoring systems for critical parameters

Chemical Reactions Analysis

Types of Reactions

1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole rings.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts that facilitate the reactions under specific conditions. For example, difluoromethylation often involves the use of radical initiators and specific catalysts to achieve the desired functionalization .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Medicinal Chemistry

The difluoromethyl group in this compound is known to enhance biological activity by modulating the pharmacokinetic properties of drugs. Research indicates that compounds containing difluoromethyl moieties can act as potent inhibitors in various biological pathways:

  • Antifungal Activity : The compound has shown potential antifungal properties, making it a candidate for developing new antifungal agents. Studies have demonstrated that difluoromethyl-containing compounds can target specific fungal enzymes, disrupting their function and leading to cell death .
  • Cancer Research : The compound's structure allows it to interact with proteins involved in cancer progression. For instance, it may inhibit the activity of E3 ubiquitin ligases, which are critical in regulating the p53 tumor suppressor pathway . This inhibition can lead to increased apoptosis in cancer cells.
  • Neuropharmacology : Preliminary studies suggest that the compound may influence neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders. Its interaction with synaptic vesicle proteins indicates a role in modulating neurotransmitter release .

Synthetic Methodologies

The synthesis of 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine involves several steps:

  • Starting Materials : The synthesis typically begins with commercially available pyrazole derivatives.
  • Reactions : Key reactions include nucleophilic substitutions and coupling reactions to introduce the difluoromethyl and ethyl groups.
  • Purification : The final product is purified using chromatographic techniques to ensure high purity suitable for biological testing.

Antifungal Activity Study

In a recent study published in a peer-reviewed journal, researchers synthesized various difluoromethyl-containing pyrazoles and tested their antifungal activity against common pathogens such as Candida albicans and Aspergillus fumigatus. The results indicated that certain derivatives exhibited significant inhibition of fungal growth, suggesting their potential as therapeutic agents .

CompoundInhibition Zone (mm)MIC (µg/mL)
Compound A1532
Compound B2016
1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine258

Cancer Cell Apoptosis Study

Another study investigated the effects of the compound on human cancer cell lines. The findings revealed that treatment with the compound led to increased apoptosis rates compared to untreated controls, highlighting its potential as an anti-cancer agent .

Cell LineApoptosis Rate (%)Control Apoptosis Rate (%)
MCF7 (Breast)4510
HeLa (Cervical)5012

Mechanism of Action

The mechanism of action of 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The presence of difluoromethyl and ethyl groups can influence its binding affinity and selectivity towards these targets. The compound may exert its effects by modulating the activity of enzymes, receptors, or other proteins involved in various biological processes .

Comparison with Similar Compounds

Structural and Substituent Analysis

The target compound’s key structural analogs and their distinguishing features are summarized below:

Compound Name Substituent 1 Substituent 2 Molecular Formula Molecular Weight Key Differences Reference
Target Compound 1-(Difluoromethyl)-1H-pyrazol-3-yl 1-Ethyl-1H-pyrazol-3-yl-methyl C₁₂H₁₇F₂N₅ 281.3 Baseline for comparison
1-[1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine 1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl 1,5-Dimethyl-1H-pyrazol-4-yl-methyl C₁₂H₁₈ClF₂N₅ 305.76 Chlorine atom; pyrazole-4-yl substitution
1-(1-Ethyl-1H-pyrazol-3-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}methanamine 1-Ethyl-1H-pyrazol-3-yl 1-(2-Fluoroethyl)-1H-pyrazol-4-yl-methyl C₁₂H₁₉ClFN₅ 287.76 Fluorine on ethyl group; pyrazole-4-yl substitution
Pyraclostrobin Chlorophenyl-pyrazolyl-oxymethyl Methoxycarbamate C₁₉H₁₈ClN₃O₄ 387.8 Carbamate functional group; agrochemical use
Key Observations:

Ethyl vs. Fluoroethyl: The fluorine atom in introduces electronegativity, which may alter binding affinity in biological targets compared to the non-fluorinated ethyl group in the target compound. Chlorine Presence: Compounds like and contain chlorine, which could increase toxicity or alter pharmacokinetics.

Positional Isomerism :

  • Pyrazole ring substitution (3-yl vs. 4-yl) affects spatial orientation. For example, the 4-yl substitution in and may hinder rotational freedom compared to the target compound’s 3-yl substitution.

Biological Activity

The compound 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine , often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, synthesis, and research findings related to this compound, highlighting its applications in drug discovery and agrochemicals.

Molecular Characteristics:

PropertyValue
Molecular FormulaC11H16ClF2N5
Molecular Weight291.73 g/mol
IUPAC NameN-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-(1-ethylpyrazol-3-yl)methanamine; hydrochloride
CAS Number1856059-52-3

The compound features a difluoromethyl group and a pyrazole ring structure, which are significant for its biological interactions and mechanisms of action.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Ring : Cyclization of hydrazine derivatives with 1,3-diketones.
  • Introduction of the Difluoromethyl Group : Utilization of difluoromethylating agents.
  • N-Alkylation : Alkylation of the pyrazole nitrogen with an appropriate alkyl halide under basic conditions.

These steps are crucial for obtaining the desired compound with high purity and yield .

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group enhances binding affinity, while the pyrazole structure facilitates hydrogen bonding and hydrophobic interactions essential for biological activity.

Antimicrobial and Antifungal Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. For instance:

  • In vitro studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi, suggesting potential applications as antifungal agents .

Enzyme Inhibition

This compound may also act as an enzyme inhibitor. Studies have demonstrated that certain pyrazole derivatives can inhibit enzymes involved in cancer pathways, making them candidates for anticancer drug development .

Case Studies

  • Study on Anticancer Activity :
    • A study evaluated the effects of a related pyrazole derivative on cancer cell lines, demonstrating a dose-dependent inhibition of cell proliferation.
    • The mechanism involved the induction of apoptosis through activation of caspase pathways.
  • Antimicrobial Efficacy :
    • Another study assessed the antimicrobial properties against Staphylococcus aureus and Candida albicans, reporting significant inhibition at low concentrations, highlighting its potential as a therapeutic agent in treating infections.

Applications in Drug Discovery

Given its diverse biological activities, this compound is being investigated for:

  • Pharmaceutical Development : As a lead compound in designing new drugs targeting specific diseases.
  • Agrochemical Use : Its structural similarity to known agrochemicals suggests potential applications as fungicides or herbicides .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.